molecular formula C11H13ClO3 B1487775 4-(2-Chloro-4-methylphenoxy)butanoic acid CAS No. 40629-77-4

4-(2-Chloro-4-methylphenoxy)butanoic acid

Cat. No.: B1487775
CAS No.: 40629-77-4
M. Wt: 228.67 g/mol
InChI Key: LCJRUFKEVHYJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-4-methylphenoxy)butanoic acid is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-Chloro-4-methylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in plant metabolism. It is known to inhibit the activity of certain enzymes that are crucial for the growth and development of weeds. This inhibition disrupts the normal metabolic processes, leading to the death of the targeted plants .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In plants, it disrupts the normal hormonal balance, leading to uncontrolled growth and eventual death. In animal cells, it has been observed to cause kidney and liver effects at high doses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in the synthesis of essential amino acids and proteins. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in the death of the targeted cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is chemically stable and resistant to hydrolysis at pH levels between 5 and 9. In solution, it degrades with a half-life of approximately 2.2 days. Long-term exposure to the compound has been shown to cause persistent effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, it can cause significant toxic effects, including kidney and liver damage. The acute oral LD50 for rats is approximately 4700 mg/kg, indicating a relatively low toxicity compared to other herbicides .

Metabolic Pathways

This compound is involved in several metabolic pathways. In soil, it undergoes degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening. In animals, it is excreted in the urine, either unchanged or as 4-chloro-2-methylphenoxyacetic acid. These metabolic processes highlight the compound’s ability to interact with various enzymes and cofactors .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, where it exerts its herbicidal effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .

Properties

IUPAC Name

4-(2-chloro-4-methylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJRUFKEVHYJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.